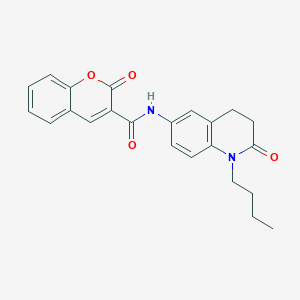

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a tetrahydroquinolinone core and a coumarin-carboxamide moiety. The tetrahydroquinolinone scaffold is known for its bioactivity in neurological and enzyme-targeting applications, while the coumarin-carboxamide group is associated with nonlinear optical (NLO) properties and cholinesterase inhibition . Its molecular formula is inferred as C22H23N2O4, with a calculated molecular weight of ~379.44 g/mol.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-2-3-12-25-19-10-9-17(13-15(19)8-11-21(25)26)24-22(27)18-14-16-6-4-5-7-20(16)29-23(18)28/h4-7,9-10,13-14H,2-3,8,11-12H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOODCDYVHBJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinoline core followed by the introduction of the chromene moiety. One common synthetic route involves the reaction of 1-butyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with 2-oxo-2H-chromene-3-carboxylic acid chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to improve efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

The compound exhibits significant anticancer properties. Studies have demonstrated that derivatives of chromene structures often show potent activity against various cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-kB pathway. This inhibition is crucial for reducing tumor growth and enhancing apoptosis in cancer cells .

- Case Study : Research on similar chromene derivatives showed IC50 values below 1 μM against human tumor cells, indicating high potency . The incorporation of specific functional groups can enhance this activity further.

Antimicrobial Properties

Compounds with a tetrahydroquinoline structure have been reported to possess antimicrobial activities. The unique combination of the tetrahydroquinoline core with the chromene scaffold may enhance its interaction with microbial targets:

- Research Findings : Various studies indicate that modifications to the chromene structure lead to improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.

Pharmacological Insights

The pharmacological profile of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide suggests potential applications beyond anticancer and antimicrobial uses:

Anti-inflammatory Effects

Some derivatives have shown promising anti-inflammatory properties. By modulating inflammatory pathways, these compounds can potentially be developed into therapeutic agents for chronic inflammatory diseases.

Neuroprotective Activities

Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects by preventing neuronal apoptosis and promoting cell survival in neurodegenerative conditions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized into coumarin-carboxamide derivatives and tetrahydroquinolinone hybrids. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Structural Complexity and Bioactivity: The target compound’s tetrahydroquinolinone-coumarin hybrid structure is more complex than simple coumarin derivatives (Compounds I and II), which exhibit NLO properties but lack enzyme inhibition data . Compound 17, a triazole-coumarin hybrid, demonstrates potent AChE inhibition (IC50 = 1.80 µM), suggesting that coupling heterocycles with coumarin enhances bioactivity . The target compound’s tetrahydroquinolinone group may similarly enhance binding to neurological targets.

Role of Substituents :

- Alkyl and aryl substituents (e.g., butyl in the target compound vs. benzylpiperidin in Compound 17) influence solubility and target affinity. For instance, Compound 17’s benzylpiperidin group likely aids in crossing the blood-brain barrier .

- Electron-donating groups (e.g., methoxy in Compound II) enhance NLO properties but may reduce enzyme inhibition efficacy compared to bulkier substituents .

Synthetic Approaches: Coumarin-carboxamides (e.g., Compounds I and II) are synthesized via amide coupling using oxalyl chloride or carbodiimide reagents . The target compound likely follows a similar route, with the tetrahydroquinolinone moiety introduced via reductive amination or cyclization . Chiral separation techniques, such as supercritical fluid chromatography (SFC), are critical for isolating enantiomers in tetrahydroquinolinone derivatives (e.g., Compound 35) .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives. Its biological activity has been a subject of interest due to its potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H26N2O3 |

| Molecular Weight | 366.46 g/mol |

| CAS Number | 946269-82-5 |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

The mechanism of action for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets within cells. Research indicates that the compound may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. For instance, it has shown significant antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 Value (µM) |

|---|---|

| PC3 (Prostate) | 13.7 |

| Stomach Cancer | 4.7 |

These values indicate that the compound has a stronger effect than some reference drugs used in cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 50 |

These findings suggest potential applications in treating bacterial infections .

Case Studies

- Anticancer Efficacy : A study conducted on the efficacy of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized various assays to confirm cell cycle arrest and apoptosis induction in treated cell lines .

- Antimicrobial Activity Assessment : Another investigation focused on the compound's antimicrobial effects against a panel of bacteria. The results indicated that the compound could inhibit bacterial growth effectively at concentrations lower than many standard antibiotics, suggesting a promising avenue for further development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and how are intermediates purified?

- Methodology :

- Step 1 : React 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with 1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under coupling conditions (e.g., DCC/HOBt in DMF) .

- Step 2 : Purify intermediates via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in acetone or ethanol to obtain crystals for structural validation .

- Key parameters : Maintain anhydrous conditions, monitor reaction progress via TLC, and optimize solvent polarity for crystallization.

Q. How is the structural identity of this compound confirmed in academic research?

- Characterization workflow :

- 1H/13C NMR : Assign peaks based on coupling constants and integration ratios. For example, the 2-oxo-2H-chromene moiety shows characteristic singlet δ ~8.5 ppm for the lactone carbonyl proton .

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = theoretical mass ± 0.0003 Da) .

- X-ray crystallography : Resolve crystal lattice parameters (e.g., space group, bond angles) if single crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for coumarin-carboxamide derivatives?

- Analytical approach :

- Dose-response validation : Compare IC50 values across studies using standardized assays (e.g., MTT for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing the butyl group with isobutyl) to isolate structure-activity relationships .

- Meta-analysis : Cross-reference PubChem bioactivity data with peer-reviewed journals to identify outliers or assay-specific artifacts .

Q. What strategies optimize the synthesis yield of this compound under scaled-up conditions?

- Process optimization :

- Solvent selection : Replace DMF with THF or acetonitrile to reduce viscosity and improve mixing efficiency .

- Catalyst screening : Test alternatives to DCC/HOBt (e.g., EDCI, DMAP) to enhance coupling efficiency .

- Scale-up challenges : Address exothermic reactions by using jacketed reactors and controlled temperature gradients .

Q. How do computational methods support the design of derivatives targeting specific enzymes (e.g., kinases)?

- In silico workflow :

- Docking studies : Use AutoDock Vina to model interactions between the chromene-carboxamide scaffold and ATP-binding pockets .

- MD simulations : Simulate ligand-protein stability over 100 ns to assess binding free energy (ΔG) and residue-specific contacts .

- ADMET prediction : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) with SwissADME or ADMETlab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.